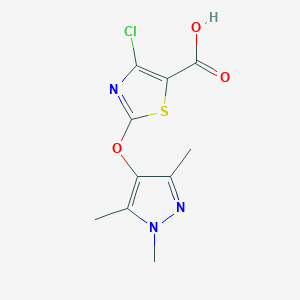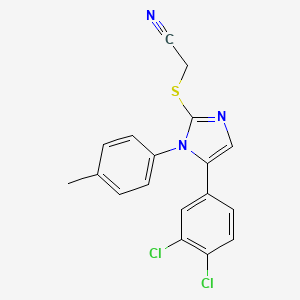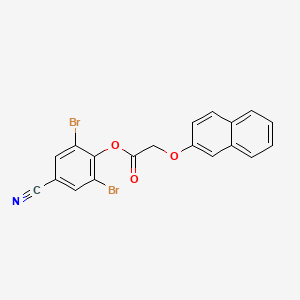
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate” involves the reaction between 2,6-dibromo-4-cyanophenol and 4-bromophenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then characterized by various spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy.Molecular Structure Analysis
The molecular formula of “this compound” is C14H2D13Br2NO2 . The average mass is 402.163 Da and the monoisotopic mass is 400.028534 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.205 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.作用機序
The mechanism of action of 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate is not fully understood, but it is believed to act as a nucleophile that reacts with ROS to form a fluorescent product. The exact structure of this product is still under investigation, but it is thought to involve a ring-opening reaction that leads to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, it has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in many cellular signaling pathways. This inhibition leads to an increase in the phosphorylation of proteins, which can have a range of downstream effects on cellular processes.
実験室実験の利点と制限
One of the main advantages of 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate is its selectivity for ROS detection. This makes it a valuable tool for studying the role of ROS in various biological processes. However, there are also some limitations to its use. For example, it is not suitable for use in live animal studies due to its potential toxicity. Additionally, it may not be effective in detecting ROS in certain types of cells or under certain conditions.
将来の方向性
There are many potential future directions for research involving 2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate. One promising area of research involves its use as a tool for studying the role of ROS in cancer development and progression. Another potential application involves its use as a fluorescent probe for other reactive species, such as nitrogen species. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use as a tool for scientific research.
合成法
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate can be synthesized using a variety of methods. One popular method involves the reaction of 2,6-dibromo-4-cyanophenol with 2-naphthol in the presence of acetic anhydride and a catalyst such as pyridine. This reaction yields this compound as the final product.
科学的研究の応用
2,6-Dibromo-4-cyanophenyl 2-(naphthalen-2-yloxy)acetate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a critical role in many cellular processes, but can also be damaging to cells in high concentrations. This compound has been shown to selectively detect ROS in cells, making it a valuable tool for studying the role of ROS in various biological processes.
特性
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Br2NO3/c20-16-7-12(10-22)8-17(21)19(16)25-18(23)11-24-15-6-5-13-3-1-2-4-14(13)9-15/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOPSKIBDVREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=C(C=C(C=C3Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

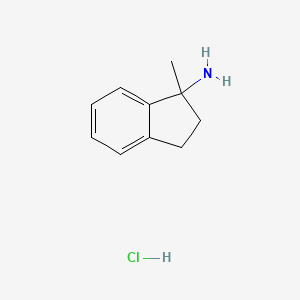
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B2883760.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2883763.png)


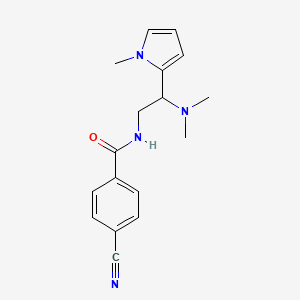
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883770.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
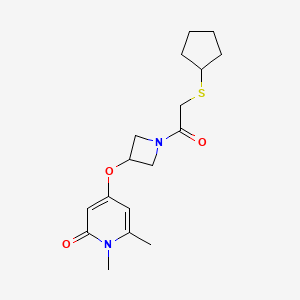
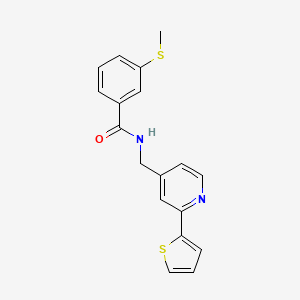
![5-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-2-(4-methylpiperidin-1-yl)-6-propylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883779.png)
